molecular formula C8H7ClN2 B188676 4-Chloro-2-methyl-2H-indazole CAS No. 162502-54-7

4-Chloro-2-methyl-2H-indazole

Cat. No.: B188676
CAS No.: 162502-54-7
M. Wt: 166.61 g/mol
InChI Key: MGKWBANOASAMQQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-nitrotoluene with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 80-100°C.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or copper can enhance the reaction efficiency and reduce the formation of byproducts.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

4-Chloro-2-methyl-2H-indazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Comparison with Similar Compounds

    2-Methyl-2H-indazole: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    4-Bromo-2-methyl-2H-indazole: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties.

    4-Chloro-1H-indazole: Differing in the position of the nitrogen atom, which can influence its chemical behavior and applications.

Uniqueness: 4-Chloro-2-methyl-2H-indazole is unique due to the presence of both a chloro and a methyl group, which can significantly impact its reactivity and interaction with biological targets. This combination of substituents makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKWBANOASAMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597908
Record name 4-Chloro-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162502-54-7
Record name 4-Chloro-2-methyl-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162502-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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